C60MC12

Descripción general

Descripción

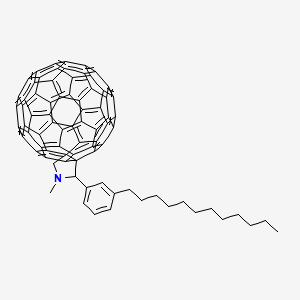

C60MC12 is a useful research compound. Its molecular formula is C81H35N and its molecular weight is 1022.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Transistores de película delgada orgánicos

C60MC12 se ha utilizado en el desarrollo de transistores de película delgada orgánica de canal n de alto rendimiento . El compuesto forma una película cristalina altamente ordenada mediante recubrimiento por centrifugación, que exhibe una alta movilidad electrónica. Esto es ventajoso en comparación con otros materiales que tienden a tener una estructura similar a la amorfa .

Ciencia de los materiales

La modificación química de this compound ha mostrado una amplia gama de propiedades físicas y químicas que lo hacen atractivo para la preparación de ensamblajes supramoleculares y nuevos materiales . Esto incluye el diseño de derivados de fullereno anfífilos capaces de formar películas de Langmuir estables .

Aplicaciones de limitación óptica

Los derivados de this compound solubles en agua y los dendrímeros funcionalizados con fullereno son fáciles de procesar debido a su alta solubilidad . Se pueden incorporar fácilmente en vidrios de sílice mesoporosos para aplicaciones de limitación óptica .

Celdas fotovoltaicas orgánicas

Se han desarrollado conjuntos de fullereno-(oligómero π-conjugado) unidos covalentemente utilizando this compound como capa activa para su uso en células fotovoltaicas orgánicas . Este enfoque molecular permite el estudio de las propiedades electrónicas de una molécula única en una célula fotovoltaica, lo que lleva a una mejor comprensión de la conversión fotovoltaica .

Mecanismo De Acción

Target of Action

It is known that c60mc12 is a fullerene derivative that is soluble in organic solvents and exhibits properties of an n-type organic semiconductor . This suggests that its targets could be related to electronic devices and materials, rather than biological entities.

Mode of Action

This compound interacts with its targets by exhibiting excellent characteristics as an n-type organic semiconductor . During device fabrication, it forms a layered structure and achieves a high mobility of 0.4 cm^2 V^-1 s^-1 . This value is comparable to that of amorphous silicon organic field-effect transistors .

Biochemical Pathways

Its role is more pertinent to the field of organic electronics, where it contributes to the development of devices such as organic field-effect transistors .

Pharmacokinetics

Its properties are more relevant to material science and electronics, where it exhibits excellent solubility in organic solvents and high mobility in semiconductor applications .

Result of Action

The result of this compound’s action is the creation of high-performance, solution-processed n-channel organic thin-film transistors . Its high mobility and excellent solubility make it a valuable material in the fabrication of these devices .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the solubility of this compound in organic solvents allows it to be used in solution processes, which is advantageous for device fabrication . Furthermore, its stability under different conditions, such as exposure to light and air, is crucial for its performance and longevity in electronic devices .

Análisis Bioquímico

Biochemical Properties

C60MC12 plays a significant role in biochemical reactions, particularly in the realm of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. Additionally, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions . This binding often results in conformational changes in the target biomolecules, thereby affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound has been shown to influence the pentose phosphate pathway, a crucial metabolic pathway involved in cellular redox balance and biosynthesis. By modulating the activity of enzymes in this pathway, this compound can affect the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes via active transport mechanisms, and it may accumulate in specific cellular compartments. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial function and metabolism. The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical pathways.

Propiedades

InChI |

InChI=1S/C81H35N/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16-20(17-19)79-81-77-70-62-50-42-33-24-22-21-23-27(24)36-43-41-32(23)34-30-25(21)28-29-26(22)31-35(33)48(50)56-54-40(31)38(29)46-45-37(28)39(30)53-55-47(34)49(41)61-63-51(43)52(44(36)42)64(62)73(77)72(63)75-68(61)66(55)69-59(53)57(45)65-58(46)60(54)71(67(56)70)78(81)74(65)76(69)80(75,81)18-82(79)2/h13,15-17,79H,3-12,14,18H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAHEEMFHYNKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)C2C34C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C8C7=C7C%14=C8C8=C%15C(=C%13C8=C%101)C1=C%12C8=C%10C1=C1C%15=C%14C%12=C1C1=C%10C%10=C%13C8=C%11C8=C5C9=C3C(=C%138)C3=C%10C1=C1C%12=C7C6=C1C43CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693715 | |

| Record name | PUBCHEM_53384414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1022.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403483-19-2 | |

| Record name | PUBCHEM_53384414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes C60MC12 a promising material for organic thin-film transistors (OTFTs)?

A1: this compound exhibits several advantageous properties for OTFTs:

- High Electron Mobility: This material demonstrates impressive electron mobility, reaching up to 0.4-0.5 cm2 V-1 s-1 in solution-processed OTFTs. [] This is comparable to amorphous silicon thin-film transistors, highlighting its potential for high-performance devices.

- Solution-Processability: Unlike many organic semiconductors requiring high-temperature deposition, this compound can be processed from solution. [] This simplifies device fabrication and opens possibilities for large-area, low-cost manufacturing.

- Crystallinity Enhancement: Studies show that this compound forms highly ordered crystalline films, particularly when deposited on treated surfaces. [] This crystalline nature contributes significantly to its enhanced charge transport properties.

Q2: How does surface modification impact the performance of this compound OTFTs?

A2: Surface treatment of the gate insulator significantly influences the performance of this compound OTFTs:

- Improved Crystallinity: Treating the gate insulator with self-assembled monolayers (SAMs) enhances the crystallinity of this compound films. [] This is likely due to the modified surface energy promoting better molecular ordering during film formation.

- Enhanced Mobility and Stability: OTFTs fabricated on SAM-treated substrates exhibit higher electron mobility and improved bias stress stability compared to devices on untreated surfaces. [] This highlights the crucial role of interface engineering in optimizing device performance.

Q3: Beyond OTFTs, are there other potential applications for this compound?

A3: Recent research demonstrates the potential of this compound as an electron transport layer (ETL) in perovskite solar cells:

- Improved Open-Circuit Voltage: When used as the ETL in wide-band-gap perovskite solar cells, this compound leads to a significant increase in open-circuit voltage (Voc) compared to the commonly used PCBM. [] This improvement is attributed to the mitigation of recombination losses due to the higher crystallinity of this compound films.

- Reduced Voc Deficit: The improved crystallinity of this compound also contributes to a reduction in Voc deficit, a critical parameter for enhancing the efficiency of perovskite solar cells. [] This suggests this compound's potential in developing high-efficiency perovskite-based tandem solar cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)

![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)

![methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)

![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)